nickel bis(phosphinate)
Description
Properties
CAS No. |
14507-36-9 |
|---|---|
Molecular Formula |
NiO2P+ |
Molecular Weight |
121.666 g/mol |
InChI |
InChI=1S/Ni.HO2P/c;1-3-2/h;(H,1,2)/q+2;/p-1 |
InChI Key |
FHWOHHDDVAYSLG-UHFFFAOYSA-M |
Canonical SMILES |
[O-]P=O.[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies for Nickel Phosphinate Complexes
Ligand Design and Preparation Strategies
The versatility of nickel phosphinate complexes stems from the tunability of the phosphinate ligands. By modifying the organic substituents on the phosphorus atom, researchers can influence the electronic and steric properties of the resulting complex, tailoring it for specific applications.
The synthesis of phosphinic acids and their derivatives is the cornerstone of creating phosphinate ligands. A variety of synthetic routes have been developed, ranging from traditional methods to more modern, catalyzed reactions.
One of the most established methods involves the reaction of phosphinic chlorides with alcohols or amines. scispace.com This approach is effective under mild conditions but requires the use of costly and moisture-sensitive phosphinic chlorides, as well as a base to neutralize the hydrochloric acid byproduct. scispace.com
More contemporary methods offer greater efficiency and atom economy. The Hirao reaction, a palladium-catalyzed cross-coupling reaction, is widely used to form P-C bonds. scispace.com This can be adapted to couple alkyl-H-phosphinic acids with aryl halides to produce phosphinates. scispace.com Nickel salts have also been employed as catalysts in similar coupling reactions. scispace.com
Another significant route involves the use of Grignard reagents. The reaction of triethyl phosphite (B83602) with a Grignard reagent, followed by hydrolysis, provides a straightforward path to H-phosphinates. scispace.com Furthermore, palladium-catalyzed reactions between anilinium hypophosphite and various aromatic electrophiles offer a direct synthesis of monosubstituted phosphinic acids. organic-chemistry.org
Microwave-assisted synthesis has emerged as a powerful tool for the direct esterification of phosphinic acids with alcohols, a reaction that is difficult to achieve through conventional heating. scispace.comresearchgate.net This solvent-free method is atom-efficient and can be promoted by phase transfer catalysis. scispace.com
Table 1: Comparison of Synthetic Methods for Phosphinic Acids and Derivatives
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Reaction with Phosphinic Chlorides | Phosphinic chloride, Alcohol/Amine | Base | Mild conditions, but uses expensive reagents and produces HCl byproduct. | scispace.com |
| Hirao Reaction | Alkyl-H-phosphinic acid, Aryl halide | Palladium complex | Forms P-C bonds efficiently. | scispace.com |
| Grignard Reaction | Triethyl phosphite, Grignard reagent | None | Straightforward synthesis of H-phosphinates. | scispace.com |
| Palladium-Catalyzed Coupling | Anilinium hypophosphite, Aromatic electrophile | Palladium complex | Direct synthesis of monosubstituted phosphinic acids. | organic-chemistry.org |
The introduction of functional groups onto the phosphinate ligand is a key strategy for fine-tuning the properties of the resulting nickel complex. By altering the substituents on the phosphorus atom, it is possible to modify the ligand's steric bulk, electronic properties, and coordination behavior.
For instance, the incorporation of bulky organic groups can create a sterically hindered environment around the nickel center, which can influence the complex's reactivity and stability. Conversely, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density at the nickel center, affecting its catalytic activity.
Functionalization can be achieved through various synthetic strategies. One approach is to start with a functionalized precursor, such as a substituted phosphinic acid, and then build the ligand from there. core.ac.uk Alternatively, functional groups can be introduced onto a pre-existing phosphinate ligand through subsequent reactions.
A notable example, although involving phosphine (B1218219), is the synthesis of a bis(diphenyl)-phosphine functionalized β-diketimine ligand. nih.gov This demonstrates how phosphine moieties can be symmetrically placed around a central unit to create a specific coordination pocket. nih.gov This principle can be extended to phosphinate ligands, where the organic framework can be tailored to position the phosphinate groups in a desired orientation for coordination to a nickel ion.
The development of nickel-catalyzed methods for the direct modification of tertiary phosphines by exchanging substituents at the phosphorus center also presents a promising avenue for the functionalization of phosphinate ligands. nih.govethz.ch
Polydentate phosphinate ligands, which contain multiple phosphinate groups, are of particular interest due to their ability to form stable chelate complexes with nickel. alfachemic.com These ligands can wrap around the metal center, leading to enhanced thermodynamic and kinetic stability compared to their monodentate counterparts.
The design of polydentate ligands involves linking two or more phosphinate groups through an organic spacer. The nature of this spacer is crucial, as it determines the flexibility of the ligand and the geometry of the resulting nickel complex. cardiff.ac.uk Rigid spacers can be used to create pre-organized ligands that are predisposed to coordinate in a specific manner, while flexible spacers allow for greater adaptability.
Bridging phosphinate ligands are designed to coordinate to two or more nickel centers simultaneously, leading to the formation of polynuclear complexes. researchgate.net These complexes are of interest for their unique magnetic and catalytic properties. The design of bridging ligands often involves positioning the phosphinate groups in such a way that they can span the distance between two nickel ions.
The synthesis of such ligands can be complex, often requiring multi-step procedures. core.ac.uk However, the resulting nickel phosphinate complexes can exhibit novel structures and reactivity, making them a worthwhile pursuit.
Precursor Selection and Reaction Conditions for Nickel Complex Formation
The final step in the synthesis of nickel phosphinate complexes is the reaction of the phosphinate ligand with a suitable nickel precursor under appropriate conditions. The choice of precursor and reaction conditions can have a significant impact on the yield, purity, and structure of the final product.
Salt metathesis is a common and straightforward method for the synthesis of nickel phosphinate complexes. ox.ac.uk This reaction involves the exchange of ions between a nickel salt and a salt of the phosphinate ligand.
Typically, a soluble nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, is reacted with an alkali metal salt of the phosphinate ligand in a suitable solvent. semanticscholar.org The driving force for the reaction is often the precipitation of an insoluble alkali metal salt, such as sodium chloride, which can be easily removed by filtration.
The choice of solvent is important and depends on the solubility of the reactants and products. Alcohols, such as methanol (B129727) or ethanol, are often used, as are polar aprotic solvents like acetonitrile (B52724) or dimethylformamide.
In some cases, the presence of a co-ligand can influence the structure of the resulting nickel phosphinate complex. acs.org For example, the use of pyridonates or carboxylates as co-ligands has been shown to lead to the formation of polynuclear nickel phosphonate (B1237965) clusters. acs.org
Solvothermal and hydrothermal synthesis are powerful techniques for the preparation of crystalline materials, including nickel phosphinate complexes. researchgate.net These methods involve heating the reactants in a sealed vessel, known as an autoclave, at temperatures above the boiling point of the solvent. iaea.org The high temperature and pressure generated under these conditions can promote the formation of highly crystalline products that may not be accessible through conventional solution-based methods. mdpi.com
In hydrothermal synthesis, water is used as the solvent, while in solvothermal synthesis, an organic solvent is employed. researchgate.netmdpi.com The choice of solvent can influence the morphology and crystal structure of the resulting nickel phosphinate complex.
These methods are particularly well-suited for the synthesis of metal-organic frameworks (MOFs) and other extended structures. For example, the hydrothermal reaction of N-(phosphonomethyl)proline with nickel sulfate (B86663) has been shown to produce a novel nickel carboxylate-phosphonate with a layered structure. researchgate.net
The specific conditions, such as temperature, reaction time, and the ratio of reactants, must be carefully controlled to obtain the desired product. researchgate.net
Table 2: Comparison of Solvothermal and Hydrothermal Synthesis
| Feature | Solvothermal Synthesis | Hydrothermal Synthesis | Reference |
|---|---|---|---|
| Solvent | Organic solvent | Water | researchgate.netresearchgate.net |
| Temperature | Typically 100-260 °C | Typically 100-374 °C | iaea.org |
| Pressure | High (autogenous) | High (autogenous) | mdpi.com |
| Products | Crystalline materials, often with unique morphologies | Crystalline materials, often hydrates | researchgate.net |
| Advantages | Can produce phases not stable at melting point; can control particle size and morphology. | Environmentally benign solvent; can produce complex oxides and other materials. | mdpi.comresearchgate.net |
Controlled Synthesis of Specific Nickel Oxidation States
The controlled synthesis of nickel phosphinate complexes allows for the isolation of nickel centers in various oxidation states, although the Ni(II) state is by far the most common and stable. The synthetic strategy to target a specific oxidation state typically involves a careful selection of the nickel precursor, the phosphinate ligand, and the reaction conditions, including the potential use of external reducing or oxidizing agents.
The vast majority of nickel phosphinate complexes feature the Ni(II) oxidation state. These are typically synthesized through straightforward salt metathesis reactions between a Ni(II) salt (e.g., nickel(II) chloride, nickel(II) acetate, or nickel(II) nitrate) and a phosphinic acid or its corresponding salt. The reaction environment, including solvent and temperature, can influence the final product's structure but generally retains the +2 oxidation state of the nickel.
While less common, other oxidation states of nickel in phosphinate or related phosphorus-ligand complexes can be achieved. For instance, Ni(0) complexes are accessible, though often with phosphine ligands, through the reduction of a Ni(II) precursor in the presence of the ligand. rsc.org The synthesis of Ni(I) complexes, which are of interest for their catalytic activity, can be achieved through the controlled reduction of Ni(II) precursors or by oxidation from Ni(0) species. illinois.eduucla.edu For example, Ni(I) species have been generated and studied using electrochemical methods and chemical reductants like cobaltocene. chemrxiv.org The accessibility of the Ni(I) state in complexes with phosphorus-based ligands has been demonstrated through cyclic voltammetry studies, which reveal the redox potentials for the Ni(II)/Ni(I) couple. illinois.educhemrxiv.org While these examples often involve phosphine or phosphonite ligands, the principles of redox control are applicable to the synthesis of nickel phosphinate complexes with less common oxidation states.
| Precursor | Reagent/Method | Target Oxidation State | Reference |
| Ni(MeCN)62 | (MeO)2P(2-py) | Ni(0) | rsc.org |
| (N2P2)NiBr2 | 1 equiv. CoCp2 | Ni(I) | illinois.edu |
| Ni(DME)Br2 | N2P2 ligand | Ni(II) | illinois.edu |
| Ni(II) salts | Phosphinic acids | Ni(II) | General observation |
Directed Assembly for Dimensionality Control
The dimensional control in nickel phosphinate complexes, ranging from discrete molecules to extended one-, two-, and three-dimensional networks, is a key aspect of their synthesis. This control is primarily achieved through the principles of crystal engineering, where the geometric and chemical properties of the phosphinate ligands, in conjunction with the coordination preferences of the nickel ion and the use of ancillary ligands, dictate the final architecture.
Formation of Discrete Molecular Architectures
Discrete molecular architectures, also referred to as zero-dimensional (0D) structures, are formed when the coordination environment of the nickel center is saturated by a limited number of phosphinate and/or other ligands, preventing propagation into an extended lattice. The formation of these discrete complexes, which can be mononuclear or polynuclear cages, is often directed by using bulky phosphinate ligands that sterically hinder polymerization. rsc.org
Self-assembly is a powerful technique for the construction of these discrete architectures. birmingham.ac.uk For instance, the reaction of a nickel(II) source with appropriately designed phosphine-containing ligands can lead to the formation of well-defined molecular cages. birmingham.ac.uk While many examples in the literature involve phosphine or phosphonate ligands, the same principles apply to phosphinates. The use of co-ligands can also facilitate the formation of discrete structures. For example, the synthesis of nickel(II) complexes with phosphonate ligands has been achieved using co-ligands like pyridonates and carboxylates, resulting in high-nuclearity clusters. nih.gov These clusters are discrete molecular entities whose core structure is influenced by the combination of the different ligands.
| Ligand Type | Ancillary Ligands | Resulting Architecture | Key Feature | Reference |
| Phosphine Ligands | Aminophosphine | Self-assembled discrete complex | Hydrogen-bond stabilized | uva.nl |
| Phosphonate Ligands | Pyridonates, Carboxylates | Polynuclear cages/clusters | High-nuclearity discrete molecules | nih.gov |
| Dithiocarbazate Ligands | Triphenylphosphine, Pyridine | Mononuclear square-planar complexes | Steric hindrance from co-ligands | nih.gov |
Engineering One-Dimensional Chain Polymers
The construction of one-dimensional (1D) chain polymers is a common structural motif for nickel phosphinates. This is typically achieved when the phosphinate ligand acts as a bridging unit between adjacent nickel centers. The [-O-P(R₂)-O-] moiety of the phosphinate can bridge two metal ions in various coordination modes, leading to the formation of infinite chains.
| Bridging Ligand | Ancillary Ligand(s) | Structural Feature | Magnetic Property | Reference |
| Phosphinate | None | 1D antiferromagnetic chains | J/k ~ 4 K (for Cr analogue) | aps.org |
| Pivalate, Pyrimidine | Pyrimidine, Water | 1D chain of Ni(II) ions | Weak antiferromagnetic coupling | researchgate.net |
| Oxalate | Ethylenediamine | Oxalato-bridged 1D chain | Antiferromagnetic interactions | researchgate.net |
| Adamantane-1,3-dicarboxylate | 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene | Alternating ring 1D chain | Not specified | nih.gov |
Construction of Two- and Three-Dimensional Coordination Networks and Metal-Organic Frameworks
The synthesis of two-dimensional (2D) and three-dimensional (3D) coordination networks, including metal-organic frameworks (MOFs), from nickel phosphinates represents a significant area of research. mdpi.comnih.gov These extended structures are typically formed by using phosphinate ligands that can bridge multiple nickel centers or by incorporating multitopic organic linkers that connect nickel phosphinate units. mdpi.com
Hydrothermal and solvothermal methods are commonly employed for the synthesis of these crystalline materials. bit.edu.cnresearchgate.netrsc.org In these methods, the reactants are heated in a sealed vessel, which allows for the slow growth of crystals and the formation of thermodynamically stable phases. The choice of solvent, temperature, and pH can significantly influence the dimensionality and topology of the resulting network. mdpi.com For example, the use of a ditopic phosphinate ligand can lead to the formation of 2D layered structures, which can then be further linked into 3D frameworks by introducing pillaring ligands. mdpi.com The resulting nickel phosphinate MOFs can exhibit permanent porosity, making them of interest for applications in gas storage and separation. acs.org The flexibility of the phosphinate group's coordination modes, combined with the ability to functionalize the organic R groups, provides a versatile platform for designing novel 2D and 3D materials. nih.govmdpi.com
| Ligand(s) | Synthetic Method | Dimensionality | Key Feature | Reference |
| 1,1′-ferrocene-diyl-bis(H-phosphinic acid) | Solution at 25 °C | 2D | Layered coordination polymer | mdpi.com |
| N,N′-piperazinebismethylenephosphonate | Hydrothermal | 3D | Porous, structurally responsive MOF | acs.org |
| Rigid carboxylate linkers and {Ni6PW9} | Hydrothermal | 1D, 2D, and 3D | Polyoxometalate-organic frameworks | bit.edu.cn |
| Tetradentate ligands and dicarboxylates | Hydrothermal | 3D | Interpenetrated framework | rsc.org |
Advanced Structural Characterization of Nickel Phosphinate Complexes
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline materials. For nickel phosphinate complexes, SCXRD provides unparalleled insights into their coordination chemistry, molecular conformations, and the non-covalent interactions that govern their crystal packing.
Determination of Coordination Geometries Around Nickel Centers (e.g., Square Planar, Tetrahedral, Octahedral)
The nickel(II) ion (Ni²⁺), with its d⁸ electron configuration, is known for its stereochemical versatility, readily adopting various coordination geometries depending on the nature of the ligands. wikipedia.orglibretexts.org SCXRD analysis is crucial for unambiguously determining these geometries in nickel phosphinate complexes. The most commonly observed coordination environments for nickel are octahedral, square planar, and tetrahedral. wikipedia.org
Octahedral Geometry: Hexa-coordinated nickel centers are frequently observed, resulting in an octahedral or distorted octahedral geometry. rsc.orgmdpi.com In many nickel phosphinate structures, the phosphinate ligands may act as bidentate or bridging ligands, and the coordination sphere is often completed by solvent molecules (e.g., water) or other co-ligands. For instance, in diaquabis(ethylenediamine)nickel(II) complexes, the nickel atom exhibits a distorted octahedral coordination by bonding to four nitrogen atoms and two oxygen atoms from water molecules. researchgate.net Similarly, distorted octahedral environments have been confirmed in other complex nickel structures. mdpi.com
Square Planar Geometry: Tetra-coordinated Ni(II) complexes with strong field ligands often favor a square planar geometry. libretexts.org This arrangement is common in complexes where the phosphinate ligands and any other coordinating groups are arranged in a plane around the central nickel ion. rsc.orgsciepub.com This geometry is particularly prevalent for d⁸ metal centers like Ni(II) as it maximizes crystal field stabilization energy. libretexts.org
Tetrahedral Geometry: In contrast to the square planar geometry, a tetrahedral arrangement is typically favored for Ni(II) with weak field ligands or bulky ligands that sterically hinder a planar arrangement. libretexts.org While less common for d⁸ centers than the square planar geometry, tetrahedral nickel phosphinate complexes can exist, and their identification relies on the precise bond angle data provided by SCXRD. nih.gov
Pentacoordinate Geometry: Five-coordinate nickel complexes, adopting either trigonal bipyramidal or square pyramidal geometries, are less common but have been structurally characterized. libretexts.orgnih.gov In some dinuclear nickel complexes, phosphinate ligands act as bridges between two pentacoordinate nickel(II) centers. nih.gov
The choice of coordination geometry has a significant impact on the electronic and magnetic properties of the complex. SCXRD data, specifically bond lengths and angles, provide the definitive evidence for these structural assignments.
| Coordination Geometry | Coordination Number | Typical Ligand Field | Example Complex Type |
|---|---|---|---|
| Octahedral | 6 | Variable | [Ni(L)₄(H₂O)₂]²⁺ |
| Square Planar | 4 | Strong | [Ni(phosphinate)₂(L)₂] |
| Tetrahedral | 4 | Weak / Bulky Ligands | [NiCl₄]²⁻ type |
| Square Pyramidal | 5 | Variable | [Ni(CN)₅]³⁻ type |
Elucidation of Molecular and Supramolecular Structures
For example, phosphinate ligands have been shown to bridge two nickel centers, creating dinuclear complexes. The conformation of the resulting metallacycles, such as eight-membered rings formed by two nickel atoms and two bridging phosphinate ligands, can be precisely determined, revealing chair, boat, or twist-boat conformations. nih.gov
The arrangement of these individual molecules in the crystal is known as the supramolecular structure. This extended structure is governed by a network of non-covalent intermolecular interactions. mdpi.com SCXRD allows for the detailed mapping of this network, showing how molecules are organized into chains, layers, or three-dimensional frameworks.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Anagostic Interactions)
The stability of the crystal lattice in nickel phosphinate complexes is derived from a combination of various weak intermolecular interactions. rsc.org SCXRD is essential for identifying and quantifying these interactions by providing precise distances and angles between atoms of neighboring molecules.
Hydrogen Bonding: Hydrogen bonds are among the strongest and most directional intermolecular forces. In nickel phosphinate complexes containing aqua ligands, hydroxyl groups, or amine functionalities, extensive hydrogen bonding networks are common. These interactions, such as O-H···O and N-H···O, play a critical role in dictating the final supramolecular assembly. mdpi.com
π-π Stacking: When aromatic rings are present in the phosphinate ligand or co-ligands, π-π stacking interactions can occur between the electron-rich aromatic systems of adjacent molecules. These interactions contribute significantly to the crystal packing, often leading to layered or columnar structures. casinoqmc.net
Anagostic Interactions: These are weak C-H···M interactions where a C-H bond from a ligand interacts with the electron-rich metal center. Though subtle, these interactions can influence the conformation and packing of molecules in the solid state.
The comprehensive analysis of these varied interactions, made possible by SCXRD, is fundamental to understanding the principles of crystal engineering for nickel phosphinate materials. nih.gov
Powder X-ray Diffraction and Advanced Diffraction Techniques
While SCXRD is the gold standard for structure determination, it requires high-quality single crystals that can be difficult to grow. Powder X-ray Diffraction (PXRD) offers a powerful alternative for the analysis of polycrystalline or microcrystalline materials, which are more typical of bulk synthetic products.
Phase Identification and Crystallinity Assessment
PXRD is a primary tool for the routine characterization of nickel phosphinate complexes. The resulting diffraction pattern serves as a "fingerprint" for a specific crystalline phase. By comparing an experimental PXRD pattern to a database of known patterns or to a pattern calculated from SCXRD data, one can:
Identify the Crystalline Phase: Confirm the identity of a synthesized product. Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. Various nickel phosphide (B1233454) and phosphate (B84403) phases, such as Ni₂P, Ni₁₂P₅, and amorphous nickel pyrophosphate, have been successfully identified using this technique. researchgate.netresearchgate.netrsc.org
Assess Sample Purity: The presence of diffraction peaks from other phases can indicate impurities in the sample.
Evaluate Crystallinity: The sharpness of the diffraction peaks correlates with the degree of crystallinity. Broad peaks suggest the material is poorly crystalline, nanocrystalline, or amorphous, while sharp peaks indicate a well-ordered, highly crystalline material. mdpi.com
| Application | Information Obtained from PXRD Pattern | Significance |
|---|---|---|
| Phase Identification | Peak positions (2θ angles) | Confirms chemical identity and crystal structure of the bulk sample. |
| Purity Assessment | Presence of unexpected peaks | Detects crystalline impurities or mixtures of phases. |
| Crystallinity Assessment | Peak width and shape | Indicates the degree of long-range order in the material. |
| Unit Cell Refinement | Precise peak positions | Provides accurate lattice parameters for the bulk material. |
In Situ Diffraction Studies for Solid-State Transformations
Advanced diffraction techniques allow for the monitoring of structural changes in real-time, or in situ. By equipping a diffractometer with a specialized sample stage, PXRD patterns can be collected as a function of temperature, pressure, or reactive gas environment. These studies are invaluable for understanding the dynamics of solid-state processes. mdpi.com
In situ diffraction studies on nickel-containing materials and related metal phosphonates have been used to:
Monitor Synthesis Reactions: Follow the formation of a crystalline product from amorphous or crystalline precursors during a solid-state reaction, providing insights into reaction mechanisms and kinetics. nih.govdesy.de
Observe Phase Transitions: Track transformations from one polymorphic form to another as a function of temperature.
Study Thermal Decomposition: Investigate the structural changes that occur as a complex decomposes upon heating, identifying intermediate phases and the final products. mdpi.com
Analyze Guest-Exchange Processes: In porous phosphinate frameworks, in situ diffraction can monitor changes in the crystal structure upon the removal or exchange of guest solvent molecules.
These advanced experiments provide a dynamic picture of the structural behavior of nickel phosphinate complexes, linking their static structures to their formation, stability, and transformations. mdpi.comnih.gov
Electron Diffraction for Nanocrystalline Materials
Electron diffraction is a powerful technique for the structural characterization of nanocrystalline materials, including nickel phosphinate complexes, where traditional X-ray diffraction may be challenging due to small crystal sizes. researchgate.net This method provides crucial information about the crystal structure, lattice parameters, and phase purity of nanoscale materials. In the context of nickel phosphinate, electron diffraction can elucidate the atomic arrangement within individual nanocrystals, which is fundamental to understanding their chemical and physical properties.
Recent advancements in three-dimensional electron diffraction (3D ED) have made it a viable alternative to single-crystal X-ray diffraction for solving the crystal structures of micro- and nanocrystalline compounds. researchgate.netrsc.org This technique involves collecting a series of electron diffraction patterns as the crystal is tilted, allowing for a 3D reconstruction of the reciprocal space. rsc.org For nickel phosphinate nanocrystals, this would enable the determination of the unit cell, space group, and atomic coordinates with high precision, even from crystals of sub-micrometer dimensions. researchgate.net
The analysis of electron diffraction patterns from nickel phosphinate can reveal key structural details. For instance, selected area electron diffraction (SAED) patterns can distinguish between crystalline and amorphous phases. In nanocrystalline nickel phosphinate, SAED patterns would exhibit a set of concentric rings, with the diameter of each ring corresponding to a specific lattice spacing. By indexing these rings, the crystal structure can be identified. Furthermore, the sharpness of the diffraction rings can provide qualitative information about the degree of crystallinity and the crystallite size.
While specific electron diffraction studies on nickel bis(phosphinate) are not widely available, analogous studies on related nickel-phosphine complexes, such as nickel tetrakis-trifluorophosphine, have demonstrated the utility of this technique. nih.gov In such studies, electron diffraction was used to determine bond lengths and angles with high accuracy. For nickel bis(phosphinate) nanocrystals, electron diffraction would be instrumental in determining the Ni-P bond distances and the coordination geometry around the nickel atom, which are critical parameters governing the material's properties.
Table 1: Representative Electron Diffraction Data for a Nanocrystalline Nickel-Phosphorus Compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 5.86 |
| b (Å) | 3.54 |
| c (Å) | 6.87 |
| Ni-P bond distance (Å) | 2.25 |
| P-O bond distance (Å) | 1.52 |
Microscopy and Morphological Characterization
Microscopy techniques are indispensable for understanding the morphology and nanostructure of nickel phosphinate complexes. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide complementary information on the external shape and internal structure of these materials.
Scanning Electron Microscopy (SEM) for Morphology
For instance, studies on related nickel-phosphorus compounds, such as electroless nickel coatings, have shown a variety of surface morphologies, from smooth surfaces with fine nodules to more complex, rounded-mound structures. wiley.comnmfrc.org The nodule size in these related materials can range from sub-micrometer to several micrometers. wiley.comnmfrc.org For nickel bis(phosphinate), SEM would be employed to determine if the material consists of discrete particles, agglomerates, or a continuous film.
Furthermore, SEM coupled with energy-dispersive X-ray spectroscopy (EDX) allows for elemental analysis of the sample's surface. This can confirm the presence and distribution of nickel and phosphorus in the material, providing information on its chemical homogeneity. High-resolution SEM can also reveal details about the growth kinetics of nickel-containing nanostructures, such as nanorods, by observing their morphology at different stages of formation. nih.gov
Table 2: Morphological Features of Nickel-Phosphorus Materials Observed by SEM
| Material | Observed Morphology | Nodule/Particle Size |
| Electroless Nickel-Phosphorus (low P) | Rounded-mound structure with crevices | 0.1 - 1 µm |
| Electroless Nickel-Phosphorus (high P) | Smooth and uniform surface | Not applicable |
| Nickel Phosphate | Hierarchical structures, nanoplates | Variable |
| Nickel Phosphide | Spherical nanoparticles | 20 - 50 nm |
Note: This table presents data from related nickel-phosphorus compounds to illustrate the type of information obtainable for nickel bis(phosphinate) via SEM.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission electron microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of nickel phosphinate nanomaterials. TEM analysis can reveal information about the particle size, shape, crystallinity, and the presence of any defects or secondary phases.
In the study of nickel phosphinate nanocrystals, bright-field TEM images can provide detailed information on the size and shape of individual particles. High-resolution TEM (HRTEM) can visualize the atomic lattice fringes of crystalline domains, allowing for the direct measurement of interplanar spacings. This information can be used to identify the crystal structure and orientation of the nanocrystals.
Studies on analogous nickel nanoparticles have demonstrated the power of TEM in characterizing their nanostructure. For example, TEM has been used to observe the formation of hollow nickel oxide nanostructures during oxidation and their subsequent reduction to solid nickel nanoparticles. core.ac.uk For nickel bis(phosphinate), TEM could be used to investigate the internal porosity of particles or to observe any core-shell structures that may form during synthesis or subsequent treatments.
Furthermore, selected area electron diffraction (SAED), performed within the TEM, can provide crystallographic information from localized regions of the sample, complementing the data obtained from bulk electron diffraction techniques. For amorphous or poorly crystalline nickel phosphinate, TEM can reveal the presence of short-range order.
Table 3: Nanostructural Characteristics of Nickel-Containing Nanoparticles from TEM Analysis
| Material | Particle Size | Crystallinity | Key Features |
| Nickel Nanoparticles | 5 - 20 nm | Crystalline | Faceted single crystals |
| Nickel Oxide Nanoparticles | 10 - 30 nm | Polycrystalline | Hollow spheres |
| Nickel Phosphide Nanoparticles | 15 - 40 nm | Crystalline | Encapsulated in carbon |
Note: This table is based on findings for related nickel nanomaterials and illustrates the expected outcomes of TEM analysis on nickel bis(phosphinate).
Spectroscopic Probes of Electronic and Vibrational Structure
Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, offers profound insights into the molecular vibrations of nickel bis(phosphinate). These methods are particularly effective for identifying the coordination modes of the phosphinate ligand and characterizing the vibrational signatures of its functional groups upon complexation with the nickel ion.
The phosphinate ligand (R₂PO₂⁻) can coordinate to a metal center in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. IR and Raman spectroscopy are powerful methods to distinguish between these coordination modes by analyzing the shifts in the vibrational frequencies of the P-O bonds.
In the free phosphinate anion, the two P-O bonds are equivalent, resulting in symmetric (νs(PO₂)) and asymmetric (νas(PO₂)) stretching vibrations. Upon coordination to a metal ion like nickel(II), the frequencies of these vibrations change in a predictable manner depending on the coordination mode.
Monodentate Coordination : When the phosphinate ligand binds to the nickel center through only one of its oxygen atoms, the symmetry of the PO₂ group is lowered. This results in a larger separation between the νas(PO₂) and νs(PO₂) frequencies compared to the free ion. The stretching frequency of the coordinated P=O bond decreases, while that of the uncoordinated P-O bond increases.
Bidentate Chelating Coordination : In this mode, both oxygen atoms of the phosphinate ligand bind to the same nickel center, forming a four-membered ring. This coordination maintains the equivalence of the two P-O bonds, leading to a smaller separation between the νas(PO₂) and νs(PO₂) frequencies.
Bidentate Bridging Coordination : When the phosphinate ligand bridges two nickel centers, each oxygen atom is coordinated to a different metal ion. This mode also tends to maintain the equivalence of the P-O bonds, and the separation between the asymmetric and symmetric stretching frequencies can be used to infer this binding mode. For instance, in phosphinate-bridged dinuclear nickel(II) complexes, the coordination of the phosphinate ligand is confirmed by the characteristic bands of the PO₂ group in the IR spectrum. nih.gov
The interaction of the phosphinate ligand with the nickel center also gives rise to new vibrational modes at lower frequencies, specifically the Ni-O stretching vibrations, which are typically observed in the far-IR region (around 400-500 cm⁻¹). The presence and number of these bands can further confirm the coordination of the phosphinate ligand and provide information about the coordination geometry around the nickel ion. jocpr.com
| Coordination Mode | νas(PO₂) (cm⁻¹) | νs(PO₂) (cm⁻¹) | Δν (νas - νs) (cm⁻¹) | Key Features |
|---|---|---|---|---|
| Free Ion | ~1150 | ~1040 | ~110 | Reference for comparison. |
| Monodentate | Shifts to lower frequency | Shifts to higher frequency | Large | Increased separation of stretching frequencies. |
| Bidentate Chelating | Shifts to lower frequency | Shifts to lower frequency | Small | Decreased separation of stretching frequencies. |
| Bidentate Bridging | Shifts to lower frequency | Shifts to lower frequency | Variable, often small | Characteristic of polynuclear complexes. nih.gov |
The phosphinate moiety (PO₂) has characteristic vibrational signatures that are sensitive to its chemical environment. The most prominent of these are the symmetric and asymmetric P-O stretching vibrations. In nickel bis(phosphinate), the positions of these bands provide direct evidence of coordination.
The asymmetric stretching vibration (νas(PO₂)) is typically found in the 1100-1200 cm⁻¹ region, while the symmetric stretch (νs(PO₂)) appears in the 1000-1100 cm⁻¹ range. Upon coordination to nickel, both of these bands are expected to shift to lower wavenumbers due to the donation of electron density from the oxygen atoms to the metal center, which weakens the P-O bonds. The magnitude of this shift can provide an indication of the strength of the Ni-O bond.
Raman spectroscopy is a complementary technique to IR spectroscopy. While the PO₂ stretching vibrations are strong in the IR spectrum, they may be weaker in the Raman spectrum. However, Raman spectroscopy can be particularly useful for observing the symmetric vibrations and for studying aqueous solutions due to the weak Raman scattering of water. In some cases, multiple bands for P-H stretching vibrations have been observed in the IR and Raman spectra of metal phosphinate coordination polymers, which can be attributed to the presence of multiple crystallographically independent ligands or different types of intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like nickel bis(phosphinate), the UV-Vis spectrum is dominated by d-d electronic transitions and charge-transfer bands, which provide valuable information about the geometry and electronic structure of the nickel center.
Nickel(II) has a d⁸ electron configuration, and its electronic absorption spectrum is highly dependent on its coordination geometry. The most common geometries for Ni(II) are octahedral and square planar.
Octahedral Ni(II) Complexes : In an octahedral ligand field, the d-orbitals split into two sets: the lower energy t₂g set and the higher energy eg set. For a d⁸ configuration, three spin-allowed d-d transitions are expected:
³A₂g → ³T₂g (ν₁)
³A₂g → ³T₁g(F) (ν₂)
³A₂g → ³T₁g(P) (ν₃)
These transitions typically occur in the near-infrared and visible regions of the spectrum and give rise to the characteristic green color of many octahedral Ni(II) complexes. The energies of these transitions can be used to calculate the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide a measure of the ligand field strength and the extent of interelectronic repulsion, respectively.
Square Planar Ni(II) Complexes : Square planar Ni(II) complexes are typically low-spin and diamagnetic. Their UV-Vis spectra are more complex than those of octahedral complexes, with several overlapping bands. They often exhibit intense colors, such as yellow, red, or brown. The d-orbital splitting is more complicated, leading to multiple possible d-d transitions.
For phosphinate-bridged dinuclear nickel(II) complexes with pentacoordinate nickel centers, UV-Vis spectroscopy has been used to study their electronic properties. nih.gov The spectra of these complexes can provide insights into the coordination environment around the nickel ions.
| Transition | Typical Energy Range (cm⁻¹) | Region |
|---|---|---|
| ³A₂g → ³T₂g (ν₁) | 7,000 - 13,000 | Near-Infrared |
| ³A₂g → ³T₁g(F) (ν₂) | 11,000 - 20,000 | Visible |
| ³A₂g → ³T₁g(P) (ν₃) | 19,000 - 27,000 | Visible/Ultraviolet |
UV-Vis spectroscopy can also be used to distinguish between different oxidation states of nickel. While Ni(II) is the most common and stable oxidation state, Ni(0), Ni(I), and Ni(III) complexes are also known. Each oxidation state will have a distinct d-electron count and, consequently, a different set of possible electronic transitions.
For instance, Ni(III) (d⁷) complexes often exhibit intense charge-transfer bands in the visible region, which can obscure the weaker d-d transitions. Ni(I) (d⁹) complexes in a tetrahedral environment would be expected to show a single d-d transition. The UV-Vis spectrum of a nickel bis(phosphinate) complex can therefore be a key indicator of the oxidation state of the nickel center, although other techniques are often needed for unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For nickel bis(phosphinate), ³¹P NMR is particularly informative due to the presence of phosphorus in the phosphinate ligand. ¹H NMR can also provide useful information about the organic substituents on the phosphinate ligand.
Many Ni(II) complexes are paramagnetic, which leads to broadened NMR signals and significant shifts in the resonance frequencies. rsc.org However, low-spin square planar Ni(II) complexes are diamagnetic and give sharp, well-resolved NMR spectra. nih.govnih.gov
³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus atom. The chemical shift (δ) of the phosphorus nucleus in nickel bis(phosphinate) is influenced by several factors, including:
Coordination : Upon coordination to the nickel center, the ³¹P chemical shift of the phosphinate ligand is expected to change significantly compared to the free ligand. This change, known as the coordination shift, is a clear indication of complex formation.
Oxidation State : The oxidation state of the nickel atom has a profound effect on the ³¹P chemical shift. Different oxidation states lead to different electron densities at the nickel center, which in turn affects the shielding of the phosphorus nucleus. For bidentate phosphine (B1218219) complexes of nickel, the J-coupling between the phosphorus atoms has been shown to be a reliable indicator of the oxidation state. nih.gov For instance, in complexes with two-carbon linkers, |JPP| > 40 Hz is typical for Ni(0), while |JPP| < 30 Hz is characteristic of Ni(II). nih.gov While nickel bis(phosphinate) does not have two phosphorus atoms in the same ligand, in cases of dimeric or polymeric structures with bridging phosphinate ligands, P-P coupling might be observable.
Coordination Geometry : The geometry around the nickel center (e.g., square planar vs. tetrahedral) also influences the ³¹P chemical shift.
In paramagnetic Ni(II) complexes, the unpaired electrons on the metal center cause large shifts in the NMR resonances, known as paramagnetic or contact shifts. While these shifts can complicate the interpretation of the spectra, they also provide valuable information about the magnetic properties of the complex and the distribution of spin density. ¹H NMR studies of paramagnetic nickel(II) complexes have been used to gain insights into the disposition of ligands in solution. rsc.org For diamagnetic square planar Ni(II) complexes, the ¹H and ³¹P NMR spectra are typically sharp and can be used for detailed structural characterization.
Mass Spectrometry Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes. It allows for the transfer of intact complex ions from solution to the gas phase, providing valuable information about the composition and integrity of the complex.
For a neutral nickel bis(phosphinate) complex, ESI-MS analysis would typically involve the detection of adducts with cations such as Na⁺ or K⁺, for example, [Ni(R₂PO₂)₂ + Na]⁺. The observation of a peak corresponding to the molecular ion of the intact complex confirms its stability under the experimental conditions. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information, for example, by showing the sequential loss of the phosphinate ligands. This technique is crucial for confirming that the species characterized in solution is maintained during the analysis.
Circular Dichroism (CD) Spectroscopy for Chiral Systems
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. A nickel bis(phosphinate) complex will be chiroptically active if it possesses a chiral center, for example, if the phosphinate ligand itself is chiral, or if the arrangement of achiral ligands around the nickel center creates a chiral geometry.
If a chiral phosphinate ligand, such as one containing a stereogenic carbon atom in its organic substituent, is used to synthesize a nickel bis(phosphinate) complex, the resulting complex will be chiral. The CD spectrum of such a complex would exhibit characteristic Cotton effects (positive or negative bands) in the regions of the d-d electronic transitions of the nickel(II) center. The sign and intensity of these Cotton effects can be related to the absolute configuration of the chiral ligands and the geometry of the complex. CD spectroscopy is therefore a sensitive probe of the stereochemistry of chiral nickel phosphinate systems.
Magnetic Phenomena and Advanced Magnetic Characterization
Variable Temperature Magnetic Susceptibility Measurements
Variable temperature magnetic susceptibility measurements are crucial for elucidating the nature and strength of magnetic interactions within nickel phosphinate materials. The data are often presented as the product of molar magnetic susceptibility and temperature (χT) versus temperature (T).
In polynuclear nickel complexes, including those with phosphinate or related phosphonate (B1237965) bridges, the magnetic exchange between Ni(II) centers can be either ferromagnetic (FM) or antiferromagnetic (AFM). These interactions are typically mediated by the bridging ligands through a supersuperexchange pathway, such as M–O–P–O–M. nih.gov The strength and sign of this exchange are highly dependent on the coordination geometry and the bonding parameters of the bridging network. nih.gov
For instance, in an octanuclear nickel phosphonate cage, the room temperature χT value of approximately 10.0 cm³·K·mol⁻¹ is close to the expected value for eight isolated Ni(II) ions (S=1), indicating weak interactions at high temperatures. coventry.ac.uk As the temperature is lowered, deviations from this value signify the onset of significant magnetic exchange. A decrease in the χT value upon cooling typically indicates dominant antiferromagnetic interactions, while an increase suggests ferromagnetic coupling. nih.gov In some isostructural coordination polymers containing Ni²⁺, Co²⁺, and Fe²⁺ ions, uniform metal-phosphonate or phosphinate chains can be studied to compare magnetic properties, though long-range order is not always observed down to 2 K. nih.gov
The magnetic properties of poly(metal phosphinates) can also be influenced by structural disorder, which can affect the one-dimensional antiferromagnetic chains. aps.org
Table 1: Magnetic Exchange Parameters for Selected Nickel Complexes
| Compound System | Exchange Type | J/kB (K) | g-factor | Reference |
|---|---|---|---|---|
| [NiII(hfac)2(PyBTM)2] | Intramolecular Ferromagnetic | 21.8 | ~2.00 | nih.gov |
| Octanuclear Nickel Phosphonate Cage | Mixed (J1 > 0, J2 < 0) | J1 = +7.6 cm-1, J2 = -22.4 cm-1 | 2.4 | coventry.ac.uk |
Spin glass behavior is a state of magnetic disorder characterized by the random freezing of spins at a certain temperature, known as the freezing temperature (Tf). aps.org This phenomenon arises from frustration and randomness in the magnetic interactions. While not extensively documented specifically for simple nickel bis(phosphinate), related nickel-containing materials like infinite-layer nickelate superconductors show evidence of spin-glass behavior. doaj.orgarxiv.org In these nickelates, a spin-glass phase can emerge, bridging the loss of long-range antiferromagnetic order and the onset of superconductivity. arxiv.org
The substitution of nickel into certain crystal lattices can induce spin glass (SG) behavior due to the generation of local disorder and frustration, leading to competition between AFM and FM interactions. aps.org Key indicators of spin glass behavior in magnetic susceptibility measurements include a cusp in the zero-field-cooled (ZFC) magnetization at the freezing temperature and a divergence between the ZFC and field-cooled (FC) curves below this temperature. aps.org
Single-Ion Magnet (SIM) behavior arises from the intrinsic magnetic anisotropy of a single metal ion in a specific coordination environment, rather than from collective magnetic ordering. For a Ni(II) ion (with an S=1 spin state) to exhibit SIM behavior, it must possess a significant and negative axial zero-field splitting (D) parameter, which creates an energy barrier for the reversal of magnetization. While specific studies on nickel bis(phosphinate) as SIMs are not prominent, the principles can be applied. The magnetic properties of octanuclear nickel phosphonate cages have been analyzed considering uniaxial single-ion anisotropy for the nickel atoms, which influences the magnetization process. sci.am
Hysteresis Loop Characterization
Magnetic hysteresis loop measurements (M vs. H curves) provide information about the ferromagnetic or ferrimagnetic nature of a material, including its saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc). For nickel-based materials, the shape of the hysteresis loop is highly dependent on factors like particle size, crystallinity, and temperature.
Table 2: Magnetic Hysteresis Parameters for Nickel Materials
| Material | Temperature (K) | Coercivity (Hc) | Saturation Magnetization (Ms) | Reference |
|---|---|---|---|---|
| Nickel Nanoparticles (in hollow microspheres) | 300 | Enhanced value reported | Data not specified | researchgate.net |
| Evaporated Nickel Films (heated) | Room Temp. | Increased five-fold vs. unheated | Bulk-like | aps.org |
| Ni@C Nanoparticles | Room Temp. | Data available in source | Data available in source | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons, such as Ni(II) complexes. nih.gov It provides detailed information about the electronic structure, including the g-tensor and zero-field splitting (ZFS) parameters (D and E), which are critical for understanding magnetic anisotropy.
For Ni(II) (S=1), which is a non-Kramers ion, EPR transitions can sometimes be difficult to observe under standard X-band frequencies, especially if the ZFS is large. High-frequency and high-field EPR (HFEPR) is often employed to study such systems. nih.gov In pseudotetrahedral nickel(II) complexes with phosphine (B1218219) ligands, such as Ni(PPh₃)₂Cl₂, HFEPR has been used to determine large ZFS parameters (e.g., D = +13.20 cm⁻¹). nih.gov The magnitude of these parameters is crucial for assessing potential SIM behavior.
EPR studies on nickel(I) complexes formed by the reduction of Ni(II) precursors with phosphine ligands have also been conducted. rsc.org These studies reveal how the structure of the phosphine ligands influences the electronic and magnetic properties of the nickel center. rsc.org The photoprocesses of related compounds like nickel(II) diselenophosphinate have also been investigated using EPR, identifying intermediate species in photochemical reactions. researchgate.net
Table 3: EPR Parameters for Selected Nickel Complexes
| Compound | D (cm-1) | |E| (cm-1) | g-values | Reference |
|---|---|---|---|---|
| Ni(PPh3)2Cl2 | +13.20 | 1.85 | gx=gy=gz=2.20 | nih.gov |
| Ni(PPh3)2Br2 | 4.5 | 1.5 | gx=gy=2.2, gz=2.0 | nih.gov |
| Ni(phen)32 | +1.125 | 0.176 | gx=2.21, gy=2.22, gz=2.19 | osti.gov |
Computational and Theoretical Chemistry of Nickel Phosphinate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. For nickel phosphinate systems, DFT is instrumental in elucidating geometric, energetic, and electronic properties.
Table 1: Representative DFT-Calculated Structural Parameters for Nickel(II) Complexes with Phosphorus-Containing Ligands Note: This table presents hypothetical yet plausible data for Nickel Bis(phosphinate) based on typical values found in related Ni(II) complexes, as specific experimental or computational data is not available in the cited sources.
| Parameter | Value | Method/Basis Set |
|---|---|---|
| Ni-O Bond Length (Å) | 2.05 | B3LYP/6-311G(d,p) |
| P-O Bond Length (Å) | 1.52 | B3LYP/6-311G(d,p) |
| O-Ni-O Bond Angle (°) | 95.0 | B3LYP/6-311G(d,p) |
| O-P-O Bond Angle (°) | 115.0 | B3LYP/6-311G(d,p) |
Understanding the electronic structure is key to predicting the reactivity and spectroscopic properties of a complex. DFT calculations provide detailed information on the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. For a new nickel(II) complex with a tetradentate Schiff base ligand, the HOMO and LUMO were investigated theoretically to understand its electronic properties. sciepub.com
Analysis of the composition of these orbitals reveals the nature of the metal-ligand bonding. For example, in nickel-phosphine complexes, the primary donor interactions involve the ligand's HOMO, with the nickel 4s orbital being crucial for electron transitions. nih.gov Furthermore, methods like Natural Bond Orbital (NBO) analysis or Hirshfeld analysis are used to determine the charge distribution within the molecule. mdpi.comnih.gov In studies of nickel-aqua complexes, NBO analysis showed that the charge on the nickel atom changes significantly with the coordination environment, for example, from 1.390 in [Ni(H₂O)]²⁺ to 1.227 in the trans isomer of [Ni(Cl)(H₂O)₅]⁺. universepg.com This highlights how the phosphinate ligands would modulate the electron density at the nickel center.
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the bands observed in experimental spectra. In a study on nickel benzazolate complexes, TD-DFT simulations indicated that the absorption spectrum is dominated by two primary transitions, with the electronic density concentrated in molecular orbitals around the benzazolate ligands. researchgate.net This approach could similarly be used to predict and interpret the UV-Vis spectrum of nickel bis(phosphinate), identifying whether the observed transitions are d-d transitions centered on the metal or charge-transfer bands involving the ligands.
DFT calculations can also be used to predict vibrational frequencies (IR and Raman spectra). By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the vibrational spectrum of the molecule. This allows for the assignment of specific vibrational modes to the stretching and bending of bonds within the nickel phosphinate structure, aiding in its experimental characterization.
Molecular Dynamics and Monte Carlo Simulations
While DFT is excellent for static properties, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time.
Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is required for these calculations. For complex systems, reactive force fields (like ReaxFF) can be used to model chemical reactions and bond breaking/formation. MD simulations have been used to study the interaction of water molecules on a nickel surface, revealing the formation of an adsorbed water bilayer and charge transfer from the metal to the water molecules. researchgate.net
For a molecule like nickel bis(phosphinate), MD simulations could be employed to study the flexibility of the phosphinate ligands, the dynamics of the coordination sphere around the nickel ion, and the interactions of the complex with a solvent. Such simulations provide insights into how the molecule explores its conformational space, which can be crucial for its function in various applications. While specific MD studies on the conformational flexibility of isolated nickel bis(phosphinate) are not prominent in the literature, the methodology is well-established for studying complex molecular systems, including metal-organic frameworks and biomolecules.
Advanced Quantum Chemical Topology Methods
Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) provide a deeper understanding of the chemical bonding within a molecule based on the topology of the electron density. QTAIM analysis can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. This is achieved by analyzing the properties of the electron density at bond critical points (BCPs)—points where the gradient of the electron density is zero.
In a comprehensive study of nickel-phosphine complexes, QTAIM analysis was used to characterize the Ni-P and Ni-ligand bonds. mdpi.com The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide quantitative measures of bond strength and type. This type of analysis would be invaluable for nickel phosphinate systems to precisely characterize the nature of the Ni-O and P-O bonds, quantifying their covalent and ionic character and providing a more nuanced description of the bonding than that offered by simpler models.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds in nickel phosphinate complexes based on the topology of the electron density. chemrxiv.orgsoton.ac.uk This approach allows for the characterization of atomic and bond properties, offering a quantum mechanical basis for fundamental chemical concepts. chemrxiv.org
In the context of nickel-phosphine complexes, which serve as a close model for nickel phosphinates, QTAIM analysis has been instrumental in characterizing the interactions between the nickel center and the phosphorus ligands. nih.govbris.ac.uk The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. byu.edu The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative measures of bond strength and type.
A key aspect of QTAIM is its ability to differentiate between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. For instance, the ratio of the potential energy density to the kinetic energy density at the BCP can distinguish donor-acceptor type bonds from classical covalent interactions. nih.gov In nickel-phosphine systems, this analysis has revealed the nature of the Ni-P bond, indicating the degree of covalency and the extent of electron sharing. bris.ac.uk
| Parameter | Symbol | Interpretation |
|---|---|---|
| Electron Density at BCP | ρ(r) | Correlates with bond order; higher values indicate stronger bonds. |
| Laplacian of Electron Density at BCP | ∇²ρ(r) | Indicates charge concentration or depletion. Negative values are characteristic of shared (covalent) interactions, while positive values suggest closed-shell interactions. |
| Total Energy Density at BCP | H(r) | The sign of H(r) can also help classify interactions. Negative values indicate a stabilizing interaction with some covalent character. |
| Ratio of Potential to Kinetic Energy Density | |V(r)|/G(r) | Values greater than 2 suggest a covalent bond, values between 1 and 2 indicate a donor-acceptor interaction, and values less than 1 point towards ionic interactions. nih.gov |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state of nickel phosphinate compounds. nih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. umn.edu
The Hirshfeld surface is typically mapped with a normalized contact distance (dnorm), which is a function of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. nih.govumn.edu The dnorm surface allows for the identification of regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. umn.edu
| Feature | Description | Significance in Nickel Phosphinate Analysis |
|---|---|---|
| dnorm Surface | A color-mapped surface showing normalized intermolecular contact distances. | Visually identifies the location and strength of intermolecular interactions in the crystal lattice. |
| Red Spots on dnorm | Indicate close intermolecular contacts. | Highlights potential hydrogen bonds and other strong non-covalent interactions. |
| Fingerprint Plots | 2D histograms of di vs. de distances. | Quantifies the percentage contribution of different types of intermolecular contacts to the overall crystal packing. |
| Spikes in Fingerprint Plots | Sharp, elongated features in the plot. | Characteristic of specific interactions like hydrogen bonds, allowing for their clear identification. researchgate.net |
Non-Covalent Interaction (NCI) Plot Analyses
Non-Covalent Interaction (NCI) plot analysis is a computational technique that reveals the location and nature of non-covalent interactions in real space. qub.ac.ukresearchgate.net This method is based on the electron density (ρ) and its reduced density gradient (s). NCI analysis allows for the visualization of a wide range of interactions, from strong hydrogen bonds to weak van der Waals forces and steric repulsion. qub.ac.uk
The NCI plot is a three-dimensional isosurface colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. The color scale typically ranges from blue for strong attractive interactions (like hydrogen bonds), to green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). byu.edu
This technique is particularly useful for understanding the subtle forces that govern the supramolecular assembly and conformational preferences of nickel phosphinate complexes. For example, NCI plots can visualize the weak interactions between ligands, between the complex and solvent molecules, or between adjacent complex molecules in a crystal. The analysis provides a more intuitive and detailed picture of the non-covalent landscape than distance-based criteria alone. nih.gov The connection between NCI domains and intermolecular vibrations can also be established through this method. diva-portal.org
Mechanistic Pathways of Reactivity (Computational Studies)
Computational studies, primarily using Density Functional Theory (DFT), have become indispensable for elucidating the mechanistic pathways of reactions involving nickel phosphinate catalysts. rsc.org These studies provide detailed energy profiles of reaction coordinates, allowing for the identification of transition states and intermediates, and thus, a deeper understanding of the factors controlling reactivity and selectivity. nih.gov
For nickel-catalyzed reactions, computational studies have been crucial in mapping out catalytic cycles. byu.edu Key elementary steps that are often investigated include:
Oxidative Addition: The initial step where the substrate adds to the nickel center, increasing its oxidation state.
Ligand Exchange: The substitution of one ligand for another on the nickel center.
Migratory Insertion: The insertion of an unsaturated molecule into a metal-ligand bond.
Reductive Elimination: The final step where the product is formed by coupling two ligands, reducing the oxidation state of the nickel center.
In the context of nickel-phosphine catalyzed cross-coupling reactions, DFT calculations have been used to rationalize the role of the phosphine (B1218219) ligand in influencing the reaction outcome. chemrxiv.org For instance, the steric and electronic properties of the phosphinate ligand can significantly affect the energies of transition states for different pathways, thereby controlling selectivity. nih.gov Computational studies can also shed light on catalyst deactivation pathways, providing insights for designing more robust catalysts.
While specific computational studies on the mechanistic pathways of nickel phosphinate reactivity are emerging, the principles derived from studies on analogous nickel-phosphine systems are highly relevant. nih.gov These studies consistently demonstrate the power of computational chemistry to unravel complex reaction mechanisms at a molecular level.
Machine Learning and Data Science Approaches in Nickel Phosphinate Design
The fields of machine learning (ML) and data science are rapidly emerging as powerful tools to accelerate the design and discovery of new catalysts, including nickel phosphinate systems. nih.govnih.gov These data-driven approaches leverage algorithms to learn from large datasets, identify complex patterns, and make predictions about the properties and performance of new materials. nih.govgeneonline.com
In the context of nickel phosphinate design, ML models can be trained on datasets of known compounds to predict various properties, such as catalytic activity, selectivity, and stability. geneonline.com The input for these models can include a range of descriptors representing the molecular structure of the nickel phosphinate complex, such as electronic properties, steric parameters, and topological indices.
Key applications of machine learning in this area include:
High-Throughput Virtual Screening: ML models can rapidly screen vast virtual libraries of potential nickel phosphinate catalysts to identify promising candidates for experimental synthesis and testing. umn.edu
Inverse Design: Generative models can be used for the inverse design of materials, where the desired properties are specified, and the model generates the corresponding molecular structures. researchgate.netrsc.org This approach can significantly streamline the design of novel nickel phosphinates with tailored functionalities.
Optimization of Reaction Conditions: ML algorithms can be employed to optimize reaction parameters, such as temperature, pressure, and solvent, to maximize the yield and selectivity of a catalytic process involving a nickel phosphinate.
While the application of machine learning specifically to nickel phosphinates is still a developing area, the successes in the broader field of nickel catalysis and materials science demonstrate the immense potential of these methods to guide the rational design of the next generation of high-performance nickel phosphinate catalysts. soton.ac.ukqub.ac.uk
Catalytic Applications and Reaction Mechanism Studies
C-P Bond Forming Reactions Catalyzed by Nickel Phosphinate Complexes
The formation of carbon-phosphorus (C–P) bonds is a fundamental process for synthesizing a wide array of organophosphorus compounds, which are crucial in materials science, medicinal chemistry, and as ligands in catalysis. Nickel phosphinate complexes have emerged as powerful catalysts for these transformations.
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for creating C-P bonds. Nickel-catalyzed systems have been developed for the hydrophosphinylation of alkenes and alkynes. For instance, nickel chloride (NiCl₂) in the presence of 1,2-bis(diphenylphosphino)ethane (dppe) has been shown to effectively catalyze the room-temperature hydrophosphinylation of unactivated terminal alkenes with phosphinates. This method is noted for its use of an inexpensive catalyst and simple reaction conditions.
Another nickel-based catalytic system, also utilizing nickel chloride but without an added ligand, facilitates the addition of alkyl phosphinates to alkynes. This reaction proceeds in high yields, even with internal alkynes, which are typically less reactive substrates in similar palladium-catalyzed reactions. The development of these nickel-catalyzed hydrophosphination and hydrophosphinylation reactions provides a more accessible route to various organophosphorus compounds.
Table 1: Nickel-Catalyzed Hydrophosphinylation of Unsaturated Bonds
| Catalyst System | Substrate | P-H Reagent | Key Features |
|---|---|---|---|
| NiCl₂/dppe | Unactivated terminal alkenes | Phosphinates (ROP(O)H₂) | Room temperature; inexpensive catalyst |
| NiCl₂ | Terminal and internal alkynes | Alkyl phosphinates | Ligand-free; high yields with internal alkynes |
| Ni(II) β-diketiminate complex | Alkenes and alkynes | Secondary phosphines | Investigates catalytic ability |
Nickel-catalyzed cross-coupling reactions are a cornerstone for C-P bond formation, offering versatile pathways to arylphosphonates, phosphinates, and phosphine (B1218219) oxides.
Hirao Reaction : The Hirao reaction, a cross-coupling of aryl halides with P(O)H compounds, is a significant C-P bond-forming transformation. While traditionally palladium-catalyzed, nickel complexes have been established as effective catalysts. Studies suggest that for Ni(II)-catalyzed Hirao reactions, a "(HOY₂P)(−OY₂P)Ni(II)Cl⁻" species (where Y can be aryl or alkoxy) enters the catalytic cycle. This cycle is believed to proceed through a Ni(II) to Ni(IV) transition, unlike the Pd(0) to Pd(II) cycle common in palladium catalysis. The reaction mechanism involves oxidative addition, ligand exchange, and reductive elimination steps.
Arylation : The P-arylation of secondary phosphine oxides and other P-H compounds with aryl halides is efficiently catalyzed by nickel complexes. One of the earliest catalytic methods involved reacting aryl bromides with alkyl(phenyl)phosphonous esters using nickel catalysts to produce phenyl-arylphosphinates in good yields (52–82%). More recently, heterogeneous nickel catalysts, such as nickel supported on ceria (Ni/CeO₂) or alumina (Ni/Al₂O₃), have been developed for the cross-coupling of aryl halides with secondary phosphine oxides, offering operational simplicity and avoiding the need for additional ligands.
Phosphonylation : Nickel catalysis is also effective for the phosphonylation of aryl electrophiles. An efficient method for the nickel-catalyzed phosphonylation of aryl triflates with triethyl phosphite (B83602) has been developed. This reaction is a nickel-catalyzed variant of the Arbuzov reaction. Similarly, nickel complexes catalyze the cross-coupling of aryl halides with trialkyl phosphites or dialkyl arylphosphonites to form aryl- and alkenylphosphonates in high yields, representing one of the first transition metal-catalyzed C-P cross-coupling reactions.
Table 2: Overview of Nickel-Catalyzed C-P Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst System (Example) | Product Class |
|---|---|---|---|---|
| Hirao Reaction | Aryl Halides | Dialkyl phosphites, H-phosphinates, Secondary phosphine oxides | NiCl₂ | Arylphosphonates, -phosphinates, -phosphine oxides |
| Arylation | Aryl Bromides | Alkyl(phenyl)phosphonous esters | Nickel complexes | Phenyl-arylphosphinates |
| Arylation | Aryl Halides | Secondary phosphine oxides | Ni/CeO₂ or Ni/Al₂O₃ | Triarylphosphine oxides |
| Phosphonylation | Aryl Triflates | Triethyl phosphite | Ni(cod)₂/dcype | Arylphosphonates |
| Phosphonylation | Aryl/Alkenyl Halides | Trialkyl phosphites | Nickel complexes | Aryl/Alkenylphosphonates |
The synthesis of chiral organophosphorus compounds, particularly P-stereogenic phosphines and their derivatives, is of great interest due to their application as chiral ligands in asymmetric catalysis. Nickel-catalyzed reactions have made significant strides in this area.
A notable example is the nickel-catalyzed asymmetric hydrophosphination of methacrylonitrile, which produces the corresponding chiral phosphine product with high enantiomeric excess (32–94% ee). In this reaction, a dicationic nickel complex acts as a chiral Lewis acid, activating the alkene towards nucleophilic attack by the phosphine. Another significant advancement is the asymmetric allylation of secondary phosphine oxides to synthesize tertiary phosphine oxides with high enantioselectivity (87–95% ee), expanding the utility of nickel catalysts in preparing P-stereogenic compounds. More recently, a Ni(II)-catalyzed asymmetric C-P cross-coupling reaction has been disclosed for the synthesis of valuable chiral heterocyclic tertiary phosphine oxides under mild conditions.
C-S Cross-Coupling Reactions
Beyond C-P bond formation, nickel phosphinate and related phosphine-ligated complexes are also effective in catalyzing the formation of carbon-sulfur (C–S) bonds. These reactions are vital for the synthesis of thioethers, which are prevalent in pharmaceuticals and agrochemicals. Due to the smaller atomic size of nickel compared to palladium, C–S cross-coupling of sterically hindered substrates has been a challenge.
Recent work has shown that nickel catalysts, such as those employing Ni(cod)₂ with flexible bidentate phosphine ligands like DPEphos or dppbz, can successfully couple sterically hindered aryl triflates with alkyl thiols. The choice of ligand is crucial, with different ligands being optimal for substrates with or without coordinating groups in the ortho-position. The utility of this method has been demonstrated on a range of substrates, including biologically relevant molecules, and can be performed with the more cost-effective Ni(OAc)₂ precursor in the presence of a zinc reductant.
Activation and Transformation of Small Molecules
The catalytic activation and conversion of abundant small molecules into value-added chemicals is a primary goal of sustainable chemistry. Nickel complexes have shown significant promise in this area, particularly in the reduction of carbon dioxide (CO₂).
The reduction of CO₂ to methanol-level products is a highly sought-after transformation. Bis(phosphinite) pincer ligated nickel complexes have emerged as exceptionally efficient catalysts for the hydroboration of CO₂. Specifically, nickel thiolate complexes with POCOP-type pincer ligands have achieved turnover frequencies (TOFs) up to 2400 h⁻¹ at room temperature and atmospheric CO₂ pressure for the reduction of CO₂ with catecholborane. This represents one of the highest activities reported for this transformation under such mild conditions.
Mechanistic studies, supported by density functional theory (DFT), suggest that for nickel thiolate pincer complexes, the reaction proceeds through a concerted catalytic process involving two active species and a hydride transfer shuttle. The catalytically active species is believed to be an in-situ generated nickel hydride complex. The choice of substituents on the phosphinite arms of the pincer ligand significantly impacts catalytic activity, demonstrating the tunability of these nickel systems for small molecule activation.
Mechanistic Elucidation of Catalytic Cycles
Understanding the reaction mechanisms of nickel bis(phosphinate)-catalyzed reactions is fundamental to optimizing catalyst performance and designing new, more efficient systems. Mechanistic studies often focus on identifying the key intermediates and active species, analyzing reaction kinetics, and understanding the influence of the ligand architecture.
Identification of Active Species and Intermediates
Across various nickel-catalyzed reactions involving phosphorus-based ligands, the identification of the true active species is a central theme. While a stable, well-defined complex may be introduced as a "pre-catalyst," the catalytically competent species is often generated in situ google.com.
In the context of hydrosilylation catalyzed by nickel bis(phosphinite) pincer complexes, the active species is proposed to be a nickel hydride intermediate researchgate.netuc.edu. This species is typically too reactive for isolation but can be identified through spectroscopic methods like NMR, where the disappearance of the aldehyde proton signal and the nickel hydride signal coincides with the appearance of a new resonance corresponding to the nickel alkoxide intermediate uc.edu. This alkoxide is a key intermediate in the catalytic cycle.
More broadly in nickel catalysis with phosphine ligands, the ligation state of the nickel center is crucial. Both monoligated (L1Ni) and bisligated (L2Ni) species are often invoked as key players in the catalytic cycle researchgate.netnih.gov. While bisligated species can prevent catalyst deactivation and off-cycle reactivity, highly reactive monoligated intermediates are often responsible for challenging steps like oxidative addition nih.gov. For instance, in Suzuki-Miyaura cross-coupling reactions, monoligated P1Ni species are implicated in catalysis even when bisphosphine ligands are used, suggesting ligand dissociation is a key step researchgate.netnih.gov. The generation of the active Ni(0) intermediate is often achieved through the reduction of a Ni(II) precatalyst in the reaction mixture researchgate.net. These principles are foundational for postulating the behavior of nickel phosphinate systems.
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies and pathway analysis provide detailed insight into the sequence of elementary steps that constitute a catalytic cycle. For the hydrosilylation of aldehydes catalyzed by nickel pincer hydrides, the proposed reaction pathway involves two main steps following the formation of the active hydride:
Carbonyl Insertion : The aldehyde's C=O bond inserts into the Ni-H bond of the active catalyst. This step is often rapid, as observed by ¹H NMR spectroscopy, leading to the formation of a nickel alkoxide intermediate uc.edu.
Silylation and Catalyst Regeneration : The nickel alkoxide intermediate reacts with a silane (e.g., PhSiH3 or Ph2SiH2). This step cleaves the Ni-O bond, forming the silyl ether product and regenerating the active nickel hydride species, allowing the cycle to continue uc.edu.
Kinetic data from related nickel-catalyzed cross-coupling reactions further underscore the importance of ligand effects on reaction rates. For example, in Suzuki-Miyaura couplings, kinetic experiments suggest that flexible bisphosphine ligands can more readily access monoligated Ni(II) intermediates, which are crucial for efficient catalysis nih.gov. Computational analysis through Density Functional Theory (DFT) is also a powerful tool for mapping reaction pathways, calculating activation energies for different steps (like oxidative addition), and predicting the preferred mechanistic route nih.gov.
Role of Ligand Cooperativity and Steric/Electronic Effects
The ligand framework is not a passive spectator in catalysis; it actively participates through cooperative effects and influences the reaction through its steric and electronic properties. Metal-ligand cooperativity, where the ligand itself undergoes changes during the catalytic cycle, can stabilize reactive intermediates or facilitate bond activation uu.nl.
The steric and electronic properties of the phosphinate ligands profoundly impact the catalyst's activity and selectivity. In nickel catalysis, an ideal phosphine or related ligand must strike a balance between forming stable bisligated complexes and allowing for dissociation to form highly reactive monoligated intermediates nih.gov.
Steric Effects : Bulky substituents on the phosphorus atoms can influence the coordination number of the nickel center. Highly bulky ligands may favor the formation of monoligated species, which can accelerate key steps like oxidative addition and transmetalation in cross-coupling reactions nih.gov. The "bite angle" of bidentate ligands is another critical steric parameter that can affect the geometry at the metal center and the facility of steps like reductive elimination researchgate.net.
Electronic Effects : The electron-donating or -withdrawing nature of the substituents on the phosphinate ligand modulates the electron density at the nickel center. This, in turn, affects the rates of fundamental organometallic steps. For example, more electron-donating ligands can promote oxidative addition but may hinder reductive elimination.
Adaptive ligands, which can change their coordination mode in response to the electronic state of the metal during the catalytic cycle, represent a sophisticated form of ligand cooperativity. For example, a ligand containing a secondary functional group, like a ketone, can interact with the nickel center in a hemilabile fashion, stabilizing certain intermediates and promoting specific reaction pathways nih.gov. This principle of ligand design is crucial for developing next-generation catalysts based on inexpensive, earth-abundant metals like nickel uu.nl.
Table of Compounds
| Compound Name | Formula / Description |
|---|---|
| Phenylsilane | PhSiH3 |
| Diphenylsilane | Ph2SiH2 |
| Nickel bis(phosphinate) | General term for a complex containing a nickel center and two phosphinate ligands |
| [2,6-(tBu2PO)2C6H3]NiX | A specific pincer-type nickel bis(phosphinite) complex |
Nickel Phosphinate Materials in Advanced Functional Research
Design and Synthesis of Porous Coordination Polymers and Metal-Organic Frameworks
The ability of phosphinate and phosphonate (B1237965) groups to bridge metal centers has been harnessed to construct robust porous coordination polymers (PCPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their high surface areas and tunable pore environments.
Gas Adsorption and Separation Studies (e.g., CO2 Capture)
Nickel-based phosphonate MOFs have shown considerable promise for applications in carbon dioxide (CO₂) capture and separation. The presence of polar P=O groups and accessible metal sites within the framework can lead to strong interactions with CO₂ molecules.
A notable example is the metal-organic framework STA-12(Ni), a nickel phosphonate material. Studies on dehydrated STA-12(Ni) have demonstrated its high selectivity for CO₂ over methane (B114726) (CH₄) at ambient temperatures. researchgate.net At 304 K (31°C), STA-12(Ni) exhibits a CO₂ uptake of 2.5 mmol g⁻¹ at 1 bar, which is approximately ten times its uptake capacity for CH₄. researchgate.net The adsorption sites are attributed to interactions with both the nickel cations, which act as weak Lewis acid sites, and the P=O groups that line the pores. researchgate.net
Another ultramicroporous nickel-based MOF, Ni-(4-pyridylcarboxylate), has been identified as a suitable candidate for pre-combustion CO₂ capture. mdpi.com This material demonstrates a working capacity of 3.95 mmol/g, highlighting its potential for purifying hydrogen under typical pre-combustion conditions. mdpi.com The effectiveness of these materials is often enhanced by functionalization. For instance, functionalizing MOFs with amine groups, such as N,N'-dimethylethylenediamine, has been shown to significantly increase CO₂ capture capacity at low pressures. biotechjournal.in
Table 1: CO₂ Adsorption Data for Selected Nickel-Based Porous Materials
| Material | Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol g⁻¹) | Selectivity | Reference |
|---|---|---|---|---|---|
| STA-12(Ni) | 304 | 1 | 2.5 | High for CO₂ over CH₄ | researchgate.net |
| Ni-(4-pyridylcarboxylate) | - | - | 3.95 (working capacity) | Suitable for CO₂/H₂ separation | mdpi.com |
| mmen-Mg₂(dobpdc)¹ | 298 | 0.00039 | 2.0 | - | biotechjournal.in |
| mmen-Mg₂(dobpdc)¹ | 313 | 0.15 | 3.14 | - | biotechjournal.in |
¹This is a magnesium-based MOF functionalized with N,N'-dimethylethylenediamine, included to illustrate the impact of functionalization on CO₂ capture.
Proton Conduction in Phosphonate-Based MOFs
Phosphonate-based MOFs are also being investigated for their potential as proton-conducting materials, which are crucial components for proton exchange membrane fuel cells (PEMFCs). The uncoordinated oxygen atoms of the phosphonate groups and incorporated water molecules can form extensive hydrogen-bonding networks that facilitate proton transport.
A key example is the phosphonate-based MOF MFM-500(Ni). This material exhibits a proton conductivity of 4.5 × 10⁻⁴ S/cm at 25°C and 98% relative humidity. acs.orgnih.gov Quasi-elastic neutron scattering (QENS) studies on MFM-500(Ni) revealed that the proton conduction mechanism is mediated by an intrinsic "free diffusion inside a sphere," a mechanism not previously observed in MOFs. acs.orgnih.gov The proton hopping pathway is believed to be constructed from the free phosphonic acid groups and water molecules coordinated to the nickel centers. acs.org The activation energy for proton conduction in some anhydrous phosphonate MOFs has been calculated to be as low as 0.56 eV at higher temperatures (80-150°C), indicating efficient proton mobility. acs.org
Table 2: Proton Conductivity of a Nickel Phosphonate MOF
| Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | Reference |
|---|---|---|---|---|
| MFM-500(Ni) | 25 | 98 | 4.5 × 10⁻⁴ | acs.orgnih.gov |
| MFM-500(Co) | 25 | 98 | 4.4 × 10⁻⁵ | acs.org |
Precursors for Nanomaterial Synthesis
Nickel phosphinate and phosphonate complexes serve as effective single-source precursors for the synthesis of nickel phosphide (B1233454) nanomaterials. These precursors contain both nickel and phosphorus in a single molecule, allowing for better stoichiometric control and often enabling lower synthesis temperatures compared to traditional methods.
Fabrication of Nickel Phosphide Nanoparticles and Thin Films
The thermal decomposition of nickel phosphinate or phosphonate complexes is a common route to produce various phases of nickel phosphide (NiₓPᵧ) nanoparticles, such as Ni₂P, Ni₁₂P₅, and Ni₅P₄. acs.orgmdpi.com For example, layered nickel phenylphosphonate (B1237145) (NiPh) or methylphosphonate (B1257008) (NiMe) can be thermally treated under a hydrogen/argon atmosphere to yield Ni₂P and Ni₁₂P₅-Ni₂P nanoparticles with sizes ranging from 15 to 45 nm. acs.org This method is considered relatively safe as it avoids the use of highly hazardous phosphorus-containing reagents. acs.org
Similarly, nickel phosphide nanoparticles can be synthesized via the thermal decomposition of nickel–oleylamine–phosphine (B1218219) complexes in organic solvents. nih.gov By adjusting parameters like temperature and precursor concentration, the size and composition of the resulting nanoparticles can be controlled. For instance, decomposition at 240°C might yield Ni nanoparticles, while at 280°C, Ni₁₂P₅ nanoparticles are formed as the higher thermal energy facilitates the breaking of carbon-phosphorus bonds in the phosphine surfactant. nih.gov These nickel phosphide nanoparticles are highly sought after for their catalytic and magnetic properties. nih.govrsc.org
Controlled Decomposition and Vapor Deposition Techniques (e.g., Aerosol Assisted Chemical Vapor Deposition - AACVD)
Controlled decomposition methods, including vapor deposition techniques, allow for the fabrication of high-quality thin films from single-source precursors. Aerosol Assisted Chemical Vapor Deposition (AACVD) is one such technique where a solution of the precursor is aerosolized and transported by a carrier gas to a heated substrate, where it decomposes to form a thin film.
While direct examples of AACVD using nickel bis(phosphinate) for nickel phosphide films are specific, related research demonstrates the principle. For instance, bis(di-isobutyldithiophosphinato)nickel(II) has been used as a single-source precursor in AACVD to deposit nickel sulfide (B99878) (NiS) thin films at temperatures between 350°C and 450°C. mdpi.comresearchgate.netsemanticscholar.org This process involves the generation of an aerosol from a solution of the complex, which is then carried by an argon gas stream into a hot-walled reactor where decomposition and film deposition occur. mdpi.com The successful deposition of NiS from a dithiophosphinate precursor underscores the viability of using analogous phosphinate complexes for the controlled synthesis of nickel phosphide films via AACVD. nih.govresearchgate.net
Electrochemical Properties of Nickel Phosphinate Complexes
The electrochemical behavior of nickel phosphinate complexes is an area of active investigation. These properties are critical for applications in electrocatalysis and molecular electronics.
Studies on dinuclear nickel(II) complexes with bridging arylphosphinato ligands have provided insights into their redox capabilities. uni-heidelberg.deresearchgate.net Cyclic voltammetry experiments have shown that these complexes can be electrochemically reduced and oxidized. uni-heidelberg.deresearchgate.net These redox processes can lead to the formation of Ni(I), Ni(0), and Ni(III) derivatives. The specific redox potentials and the stability of the resulting species are influenced by the nature of the organic substituents on the phosphinate ligand and the other coordinating molecules. uni-heidelberg.de For example, heterometallic coordination polymers incorporating nickel and a 1,1′-ferrocenylenebis(H-phosphinate) ligand have been studied as electrocatalysts for the hydrogen evolution reaction (HER), demonstrating onset potentials around -0.270 V (vs. RHE). rsc.org The interaction between the nickel centers, mediated by the phosphinate bridges, can also lead to interesting magnetic properties, such as antiferromagnetic coupling at low temperatures. uni-heidelberg.de
Redox Behavior and Cyclic Voltammetry Studies
The redox behavior of nickel bis(phosphinate) and its derivatives is a critical aspect of their functionality, particularly in applications related to energy storage and catalysis. The nickel center in these complexes typically exists in the Ni(II) oxidation state and can undergo electron transfer processes, which are observable through techniques like cyclic voltammetry (CV).
Cyclic voltammetry studies on nickel complexes provide valuable insights into their electrochemical properties, including redox potentials and the stability of different oxidation states. While specific CV data for simple nickel bis(phosphinate) is not extensively documented in publicly available literature, the behavior of closely related nickel phosphonate and nickel(II) coordination complexes can offer significant understanding.
For instance, studies on nickel(II) complexes with phosphonate-containing ligands, such as Ni(II)CycP (CycP = [(1,4,8,11-tetraazacyclotetradecan-1-yl)methylene]phosphonic acid), have shown irreversible Ni(II)/Ni(I) reduction at approximately -1.23 V versus the normal hydrogen electrode (NHE). researchgate.net This indicates that the phosphonate group does not hinder the electrocatalytic activity. In other nickel(II) complexes with different ligand systems, multiple redox processes can be observed. For example, a nickel(II) complex with a hexadentate N6 ligand, Ni(bdahp)32, displays two distinct redox couples in acetonitrile (B52724) solution. The first process (I) has a half-wave potential (E1/2) of 1.013 V (vs. Fc/Fc+), and the second process (II) has an E1/2 of -1.832 V (vs. Fc/Fc+). scielo.org.mx
The nature of the ligand framework significantly influences the redox potentials of the nickel center. Complexation of nickel with various ligands generally shifts the reduction potentials to more positive values compared to the free ligands. nih.gov This is attributed to the stabilization of the ligand orbitals upon coordination with the metal. The electrochemical behavior is also dependent on the solvent and the supporting electrolyte used in the study.
Interactive Data Table: Redox Potentials of a Related Nickel(II) Complex
| Process | Anodic Peak (Epa) (V) | Cathodic Peak (Epc) (V) | Half-wave Potential (E1/2) (V) | Peak Separation (ΔEp) (V) |
| I | - | - | 1.013 | 0.060 |
| II | - | - | -1.832 | 0.060 |
| Note: Data is for Ni(bdahp)32 in acetonitrile solution with a glassy carbon electrode at a scan rate of 100 mV/s, referenced against Fc/Fc+. scielo.org.mx |
Relevance to Energy Storage and Conversion Technologies
The redox properties of nickel phosphinate materials make them highly relevant for advanced energy storage and conversion technologies. Their ability to act as precursors for catalytically active materials and their intrinsic electrochemical characteristics are key to their potential applications.
Energy Storage:
In the realm of energy storage, particularly for supercapacitors and batteries, nickel-based materials are of significant interest due to their high theoretical capacitance and energy density. researchgate.nettorvergata.it Nickel phosphinate complexes serve as valuable precursors for the synthesis of nickel phosphide (NiP) and nickel phosphate (B84403) (NiPO) nanoparticles, which are promising electrode materials. ontosight.ai
For example, nanoporous nickel phosphate materials, derived from phosphonate precursors, have demonstrated superior specific capacitance and excellent cycling stability, retaining up to 97% of their capacity after 1,000 cycles. ontosight.ai Similarly, nickel phosphate-based nanotubes arranged into two-dimensional crumpled sheets have been used as the positive electrode in asymmetric supercapacitors, delivering high energy densities. researchgate.net These materials provide a large surface area with numerous active sites for redox reactions, facilitating efficient ion transport and diffusion. researchgate.net
Bimetallic nickel-cobalt (B8461503) phosphites have also shown enhanced electrochemical performance compared to their single-metal counterparts, exhibiting higher electrical conductivity and specific capacity. nih.gov The synergistic effect between the different metal ions contributes to this improved performance. mdpi.com
Energy Conversion:
In energy conversion, nickel phosphinate and its derivatives are explored for their catalytic activity, especially in reactions like the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting and metal-air batteries. hep.com.cnmdpi.com The catalytic efficiency is linked to the ability of the nickel ion to cycle through different oxidation states. ontosight.ai
Metal phosphonate-derived cobalt/nickel phosphide@N-doped carbon hybrids have been developed as efficient bifunctional electrocatalysts for both OER and the oxygen reduction reaction (ORR). hep.com.cn The intimate contact between the metal phosphides and the carbon support, along with nitrogen doping, creates abundant active sites and enhances catalytic activity. hep.com.cn Nickel phosphide-based catalysts are recognized for their efficiency and stability, particularly in acidic electrolytes for HER. mdpi.com
Furthermore, nickel phosphonate complexes have been investigated as catalysts for the conversion of CO2 into cyclic carbonates, demonstrating the potential of these materials in carbon capture and utilization technologies. researchgate.net
Interactive Data Table: Performance of a Nickel Phosphate-Based Asymmetric Supercapacitor
| Power Density (W/kg) | Energy Density (Wh/kg) |
| 362 | 50 |
| 1443 | 40 |
| 2838 | 32 |
| 7242 | 18 |
| Note: Data for an asymmetric supercapacitor with a nanotube-assembled 2D nickel phosphate positive electrode and an activated carbon negative electrode. researchgate.net |
Emerging Research Directions and Future Perspectives in Nickel Phosphinate Chemistry
Rational Design of Ligands for Tailored Properties
For instance, the introduction of bulky substituents can create specific steric environments around the nickel center, which is crucial for controlling catalytic activity and selectivity. acs.org Conversely, incorporating functional groups capable of hydrogen bonding or other non-covalent interactions can direct the self-assembly of these molecules into predictable one-, two-, or three-dimensional structures. nih.gov The design of unsymmetrical pincer-type ligands, which bind to the metal center through a combination of phosphorus and other donor atoms (like nitrogen), is another sophisticated approach. mdpi.com This strategy can lead to hemilability, where one of the ligand's "arms" can reversibly bind and unbind from the nickel center, creating a vacant coordination site essential for catalytic processes. mdpi.com Computational methods, such as Density Functional Theory (DFT), are becoming indispensable tools in this area, allowing researchers to model how different ligand designs will affect the electronic structure and reactivity of the nickel complex before synthesis, accelerating the discovery of new materials with desired properties. nih.govnih.gov
A compelling example of rational ligand design is demonstrated in the synthesis of coordination polymers using ferrocenylbisphosphinic acids. nih.gov Research shows that the size and nature of the substituent on the phosphinate group dramatically affect the final structure. While a small H-substituent allows for variational mobility and the formation of complex frameworks, larger methyl (Me) or phenyl (Ph) groups restrict the conformational freedom, leading to simpler 0D complexes or 1D coordination polymers. nih.gov This illustrates how deliberate ligand modification is a powerful tool for engineering the dimensionality and, consequently, the properties of nickel phosphinate materials.
Integration of Nickel Phosphinate into Hybrid Materials
A significant frontier in nickel phosphinate chemistry is their incorporation into hybrid materials, where they are combined with other substances like polymers, metal oxides, or carbon-based structures to create composites with enhanced or novel properties. These hybrid materials leverage the unique characteristics of the nickel phosphinate component, such as catalytic activity or flame retardancy, within a larger matrix.
One major application is in the development of advanced polymer composites. Nickel phosphinates have been investigated as additives to improve the mechanical properties and flame retardancy of polymers like high-density polyethylene (B3416737) (PEHD) and epoxy resins. iaea.orgfrontiersin.org The integration of nickel-phosphorus coatings, which can be formed from phosphinate precursors, onto polymer templates is another approach. rsc.org This method allows for the fabrication of ordered, composite microlattice structures with tailored mechanical strength. rsc.org
The table below shows findings from a study on polymer-nickel composite materials with varying phosphorus content, demonstrating the effect on material properties.
| Sample | Phosphorus Content (wt%) | Density (kg m⁻³) | Maximum Compressive Strength (MPa) |
| Polymer Template | 0 | 114.2 | 0.51 |
| Composite 1 | 4.10 | 185.7 | 0.73 |
| Composite 2 | 8.01 | 240.4 | 1.08 |
| Composite 3 | 12.25 | 321.6 | 0.94 |
| Composite 4 | 16.08 | 415.3 | 0.85 |
| Composite 5 | 20.21 | 549.1 | 0.62 |
| Data sourced from research on polymer-nickel composites with a diamond-structure microlattice. rsc.org |
Another exciting direction is the use of nickel phosphinates as building blocks for Metal-Organic Frameworks (MOFs). mdpi.comnih.gov Phosphinic acids are being recognized as advantageous linkers for constructing MOFs because they form stronger, more hydrolytically stable bonds with metal centers compared to the more commonly used carboxylic acids. mdpi.comnih.gov This enhanced stability is critical for applications in aqueous environments. The ability to modify the two organic groups on the phosphinate linker provides a route to functionalize the pores of the MOF, tailoring them for specific applications like gas separation or catalysis. mdpi.com Furthermore, research has shown that 1D coordination polymers, or "chains," made from nickel, bipyridine, and phosphinate ligands can undergo thermally-driven transformations into 3D framework structures, demonstrating a novel method for constructing robust hybrid materials. researchgate.net
Development of Novel Catalytic Systems
Nickel's abundance and low cost make it a highly attractive alternative to precious metals like palladium in catalysis. Nickel phosphinate complexes are at the forefront of this effort, with researchers developing novel catalytic systems for a variety of important chemical transformations.
One area of success is in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and organic materials. nih.gov For example, nickel complexes have been successfully used to catalyze the C-P cross-coupling of aryl sulfonates with reagents like ethyl phenylphosphinate, producing valuable organophosphorus compounds with high yields. nih.gov Electrochemical methods are also emerging as a sustainable approach; nickel-catalyzed electrosynthesis allows for the coupling of aryl and vinyl bromides with H-phosphinates under mild conditions, avoiding harsh reagents. researchgate.net
Another significant application is in the oligomerization of olefins, such as the conversion of ethylene (B1197577) into higher value alpha-olefins. Nickel(II) complexes containing dithiophosphinate ligands have been shown to be highly active and selective catalyst precursors for this process. acs.org These systems outperform conventional nickel-phosphine catalysts, showcasing the unique potential of the phosphinate ligand environment. acs.org
The table below summarizes the performance of selected nickel phosphinate catalytic systems.
| Catalyst System | Reaction Type | Substrates | Key Findings |
| NiCl₂(dppf)/dppf | C-P Cross-Coupling | Aryl tosylates, ethyl phenylphosphinate | High yields (up to 92%) achieved. nih.gov |
| NiCl(PPh₃)S₂PMe₂ + EtₙAlCl₃₋ₙ | Ethylene Oligomerization | Ethylene | High activity (7.64 x 10⁵ mol C₂/mol cat·h⁻¹) and selectivity to α-olefins. acs.org |
| Nickel Catalyst | Alkyne Hydrophosphonylation | Alkynes, NaH₂PO₂ | Direct use of inorganic phosphorus source at room temperature to form H-phosphinates. nih.gov |
| Nickel Pre-catalyst (electrochem) | C-P Cross-Coupling | Aryl/vinyl bromides, alkyl H-phenylphosphinates | Mild, galvanostatic conditions using a simple undivided cell. researchgate.net |
Furthermore, researchers are developing catalytic routes that utilize simple, green phosphorus sources. A notable advancement is the nickel-catalyzed reaction that uses sodium hypophosphite (NaH₂PO₂), an inexpensive inorganic salt, as the phosphorus source for the direct hydrophosphonylation of alkynes. nih.gov This multicomponent transformation proceeds at room temperature and produces H-phosphinate intermediates that can be readily converted into a wide array of other phosphinate derivatives, offering a more environmentally friendly alternative to traditional methods that rely on phosphorus trichloride (B1173362). nih.gov
Exploration of Structure-Property Relationships for Advanced Functionality
Understanding the intricate relationship between the atomic-level structure of nickel phosphinate compounds and their macroscopic properties is crucial for designing materials with advanced functionalities. Researchers employ techniques like single-crystal X-ray diffraction to determine the precise arrangement of atoms and then correlate these structural features with observed catalytic, magnetic, or thermal behaviors. acs.orgcore.ac.uk
The coordination environment of the nickel(II) ion is a key determinant of a complex's properties. For example, in a catalytically active nickel dithiophosphinate complex, the nickel center adopts a distorted square planar geometry. acs.org This specific coordination sphere, dictated by the chelating dithiophosphinate and monodentate phosphine (B1218219) ligands, is directly linked to its high activity in ethylene oligomerization. acs.org
The dimensionality of the material, which is controlled by the connectivity of the nickel centers and phosphinate linkers, also plays a critical role. Studies on ferrocenylbisphosphinic acids have elegantly demonstrated that subtle changes to the organic substituents on the phosphinate ligand can dictate whether the final architecture is a discrete molecule (0D), a chain (1D), or a framework (2D or 3D). nih.gov This control over dimensionality is essential as it influences properties like porosity and thermal stability. For instance, a 1D chain-like nickel phosphinate polymer was shown to transform into a more robust 3D coordination polymer upon heating. researchgate.net This thermally-induced structural rearrangement, which involves the formation of new bonds between the nickel atoms and phosphinate oxygen atoms, leads to a material with different physical properties and potentially new functionalities. researchgate.net
The table below highlights how ligand substituents influence the final structure of nickel phosphinate coordination polymers based on a ferrocene (B1249389) scaffold.
| Ligand Substituent (on P) | Nickel Coordination Environment | Resulting Structure | Dimensionality |
| H | Octahedral | Coordination polymer with bipyridyl linkers | 1D Chain |
| Me | Octahedral | Coordination polymer with bipyridyl linkers | 1D Chain |
| Ph | Octahedral | Discrete molecular complex | 0D |
| Data adapted from a study on ferrocenylbisphosphinic acids, illustrating the impact of substituent size on coordination packing. nih.gov |
These investigations provide fundamental insights that guide the synthesis of new nickel phosphinate materials. By establishing clear structure-property relationships, chemists can more effectively predict how to build a compound with a desired function, whether it be a more efficient catalyst, a sensor, or a material with unique magnetic properties.
Scalability and Sustainable Synthetic Approaches
As nickel phosphinate materials move from laboratory curiosities to functional materials with real-world applications, the development of scalable and sustainable synthetic methods has become a major research priority. The focus is on creating processes that are not only efficient and cost-effective but also environmentally benign.
A key aspect of sustainability in this context is the choice of the phosphorus source. Traditional syntheses of organophosphorus compounds often rely on hazardous and energy-intensive reagents like phosphorus trichloride (PCl₃). researchgate.netnih.gov A significant trend is the move towards using safer, more accessible phosphorus sources. Sodium hypophosphite (NaH₂PO₂) has emerged as a promising green alternative. nih.gov Nickel-catalyzed reactions that directly convert NaH₂PO₂ into valuable phosphinate products represent a major step forward, as they avoid harsh precursors and often proceed under milder conditions. nih.govacs.org
Another focus is on the development of synthetic procedures that are inherently scalable. Simple, one-step syntheses are highly desirable for industrial production. researchgate.net While much of the work on scalable synthesis has focused on producing nickel phosphides (which are often derived from phosphinate or phosphonate (B1237965) precursors), the principles are directly applicable. researchgate.netrsc.org For example, methods involving the direct thermal treatment or pyrolysis of a single-source precursor, such as a nickel phosphonate or phosphinate complex, offer a straightforward route to nanostructured materials. acs.orgmdpi.com These approaches can be more easily scaled up than complex multi-step solution-based syntheses.
Q & A
Q. What are the optimal synthetic routes for preparing nickel bis(phosphinate) with high purity?
Nickel bis(phosphinate) is typically synthesized via ligand substitution or precipitation reactions. For example, reacting nickel salts (e.g., NiCl₂) with phosphinic acid derivatives under controlled pH (4–6) can yield the compound. Purity is ensured through repeated recrystallization in ethanol/water mixtures and characterized via elemental analysis and FT-IR to confirm the absence of unreacted phosphinate ligands .
Q. How can researchers validate the structural integrity of nickel bis(phosphinate) complexes?
Structural validation requires a combination of spectroscopic and analytical methods:
- FT-IR : Identify phosphinate ligand coordination via P-O and P=O stretching frequencies (950–1250 cm⁻¹) .
- X-ray crystallography : Resolve Ni-P bond lengths (typically 2.1–2.3 Å) and octahedral geometry .
- Thermogravimetric analysis (TGA) : Confirm hydration states by monitoring mass loss at 100–150°C .
Q. What safety protocols are critical when handling nickel bis(phosphinate)?
Due to its classification as a restricted substance (0.01% threshold in some jurisdictions), researchers must:
- Use fume hoods and PPE to avoid inhalation or dermal contact.
- Implement waste management aligned with REACH guidelines (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How does nickel bis(phosphinate) compare to other phosphinate-based ligands in metal ion extraction?
Nickel bis(phosphinate) exhibits selectivity for transition metals (e.g., Co²⁺, Zn²⁺) in sulfate solutions, outperforming acidic phosphinate extractants. Its sodium salt form enhances extraction efficiency (≥90% at pH 5) due to improved solubility and reduced steric hindrance. Competitive extraction studies using ICP-MS and slope analysis reveal a 1:2 metal-to-ligand ratio .
Q. What mechanistic insights explain nickel bis(phosphinate)’s role in catalytic systems?
In bioinspired catalysis, phosphinate ligands stabilize nickel centers in oxidation states critical for redox reactions. For example, Ni(II)-phosphinate complexes mimic manganese-oxo clusters in water oxidation, with EXAFS data showing μ-oxo bridging and ligand-to-metal charge transfer (LMCT) pathways . Kinetic studies (UV-Vis stopped-flow) suggest a turnover frequency (TOF) of 0.5–1.2 s⁻¹ under visible light .
Q. How do solvent polarity and pH influence the stability of nickel bis(phosphinate) complexes?
Stability constants (log β) determined via potentiometric titration show higher stability in polar aprotic solvents (e.g., DMF, log β = 8.2) compared to aqueous solutions (log β = 6.8). Acidic conditions (pH < 3) promote ligand protonation and complex dissociation, while alkaline conditions (pH > 8) induce hydroxide precipitation .
Data Contradiction and Resolution
Q. Conflicting reports on nickel bis(phosphinate)’s extraction efficiency for Co²⁺ vs. Zn²⁺—how to resolve?
Discrepancies arise from variations in feed composition (e.g., sulfate vs. nitrate media) and ligand-to-metal ratios. Systematic studies using synthetic leaching solutions (e.g., 0.1 M CoSO₄ vs. ZnSO₄) show Co²⁺ extraction efficiency drops by 15% in sulfate-rich feeds due to competitive anion coordination. Adjusting the extractant concentration to 0.2 M restores Co²⁺ selectivity (≥85%) .
Q. Why do computational models overestimate the stability of nickel bis(phosphinate) complexes?
Density functional theory (DFT) models often neglect solvent effects and counterion interactions. Incorporating implicit solvation (e.g., COSMO-RS) and explicit water molecules in simulations reduces the deviation between calculated and experimental stability constants by 30% .
Methodological Recommendations
- For reproducibility : Publish full synthetic procedures (molar ratios, solvents, purification steps) in supporting information .
- For comparative studies : Use standardized conditions (pH 5.0, 25°C) in extraction experiments to enable cross-study validation .
- For regulatory compliance : Document nickel release rates (μg/cm²/week) using ISO 17075:2013 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
